N-benzyl-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including an amide, a carboxamide, and a tetrahydroquinazoline group. It also contains a methoxyphenyl group and a prop-2-en-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinazoline ring, which is a type of heterocyclic ring, would likely play a significant role in its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide and carboxamide groups might be involved in reactions with acids or bases, and the double bond in the prop-2-en-1-yl group could potentially undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and carboxamide could affect its solubility in different solvents .Scientific Research Applications
Synthesis Methods
The synthesis of compounds related to N-benzyl-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves various methods. For example, a practical method was developed for synthesizing an orally active CCR5 antagonist, which includes esterification and an intramolecular Claisen type reaction, followed by a Suzuki−Miyaura reaction and hydrolysis (Ikemoto et al., 2005). Another synthesis method involves the reaction of methyl anthranilate with oxadiazolinones or oxadiazoline-thiones, producing substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides (Chau et al., 1982).
Biological Activity and Applications
These compounds exhibit significant biological activities. A study presented the I2/TBHP mediated domino synthesis of N-phenyl benzamides derivatives and screened them for cytotoxicity against various cancer cell lines, showing promising results (Soda et al., 2022). Furthermore, the preparation and structure analysis of compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide demonstrated distinct effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017).
Structural Analysis
Crystal structure and biological activity of related compounds have also been a subject of study. For instance, the crystal structure and biological activity of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, a molecule with antiproliferative activity, were determined (Lu et al., 2021).
Safety and Hazards
Future Directions
Properties
CAS No. |
902161-98-2 |
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Molecular Formula |
C28H26N4O5 |
Molecular Weight |
498.539 |
IUPAC Name |
N-benzyl-1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-3-15-31-27(35)23-14-9-20(26(34)29-17-19-7-5-4-6-8-19)16-24(23)32(28(31)36)18-25(33)30-21-10-12-22(37-2)13-11-21/h3-14,16H,1,15,17-18H2,2H3,(H,29,34)(H,30,33) |
InChI Key |
MUJUTDQZUAWTEL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C |
solubility |
not available |
Origin of Product |
United States |
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